molecular formula C16H12ClNO3 B7970293 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione

2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione

Cat. No.: B7970293
M. Wt: 301.72 g/mol
InChI Key: AGYIRNBBGOGACE-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones, which are known for their diverse biological activities and applications in various fields. This compound features a chlorophenyl group and a hydroxyethyl group attached to the isoindoline-1,3-dione core, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the chlorophenyl and hydroxyethyl groups. One common method involves the reaction of phthalic anhydride with 3-chloroaniline to form the intermediate, which is then reacted with ethylene oxide under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structure

The compound features an isoindoline core structure, which is known for its biological activity and potential therapeutic uses. The presence of the chlorophenyl and hydroxyethyl substituents enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione has shown promise in medicinal chemistry due to its potential as an anti-cancer agent.

Case Study: Anti-Cancer Activity

Research has indicated that compounds with isoindoline structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of isoindoline can target specific signaling pathways involved in cell proliferation and survival. The chlorophenyl moiety may enhance the compound's affinity for certain receptors or enzymes involved in cancer progression.

Material Science

The compound's unique chemical structure allows it to be explored for applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Photovoltaics

Recent advancements have investigated the use of isoindoline derivatives in organic photovoltaic devices. The incorporation of this compound into polymer matrices has shown to improve charge transport properties and overall device efficiency.

The biological activity of this compound extends beyond anti-cancer properties. Its structural features suggest potential applications in neuropharmacology and as an anti-inflammatory agent.

Case Study: Neuroprotective Effects

Preliminary studies have indicated that isoindoline derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryPotential anti-cancer agentInduces apoptosis in cancer cells
Material ScienceUsed in organic photovoltaicsEnhances charge transport properties
Biological ActivityExhibits neuroprotective effectsModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Phthalimide: A simpler isoindoline-1,3-dione derivative without the chlorophenyl and hydroxyethyl groups.

    N-Substituted Isoindoline-1,3-diones: Compounds with different substituents on the nitrogen atom of the isoindoline-1,3-dione core.

Uniqueness: 2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione is unique due to the presence of both the chlorophenyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over simpler or differently substituted isoindoline-1,3-diones .

Biological Activity

2-[2-(3-Chlorophenyl)-2-hydroxy-ethyl]isoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that contributes to various pharmacological effects, including antitumor and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClNO3C_{16}H_{12}ClN_{O_3}. The compound features a chlorophenyl group and a hydroxyethyl substituent on the isoindoline backbone, which plays a critical role in its biological interactions.

Antitumor Activity

Recent studies have indicated that isoindoline derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : A study demonstrated that a related isoindoline derivative reduced the viability of breast cancer cells by over 70% at concentrations of 10 µM after 48 hours of treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research indicates that isoindoline derivatives can modulate inflammatory pathways:

  • Inhibition of Cytokine Production : The compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Case Study : In a controlled study, treatment with an isoindoline derivative resulted in a significant reduction in inflammation markers in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

Substituent PositionEffect on Activity
3rd Position (Cl)Enhances anti-cancer activity
4th Position (NO₂)Reduces biological activity
Hydroxyethyl GroupEssential for solubility and interaction with biological targets

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies reveal:

  • Binding Affinity : The compound exhibits strong binding affinities to targets involved in cancer progression and inflammation.
  • Predicted Interactions : Key interactions include hydrogen bonding with amino acid residues critical for receptor activation .

Properties

IUPAC Name

2-[2-(3-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-11-5-3-4-10(8-11)14(19)9-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-8,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIRNBBGOGACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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